molecular formula C10H11FO2 B1443480 3-(3-Fluoro-4-methoxyphenyl)propanal CAS No. 1036396-31-2

3-(3-Fluoro-4-methoxyphenyl)propanal

Cat. No.: B1443480
CAS No.: 1036396-31-2
M. Wt: 182.19 g/mol
InChI Key: DBBXHIAQLCCJFI-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanal group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBXHIAQLCCJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)propanal typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable reagent to introduce the propanal group. One common method is the reduction of 3-fluoro-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 3-fluoro-4-methoxybenzaldehyde using a palladium catalyst under high pressure and temperature . This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)propanal involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological processes and lead to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)propanal is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. Its unique structural features, including a fluorine atom and a methoxy group on the phenyl ring, suggest specific interactions with biological targets.

  • Molecular Formula : C10H11FO2
  • Molecular Weight : 182.19 g/mol
  • Structure : The compound consists of a propanal chain attached to a phenyl ring that has a fluorine and methoxy substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom can enhance lipophilicity and alter the electronic properties, potentially increasing binding affinity to biological targets. The methoxy group may also influence the compound's reactivity and solubility, impacting its pharmacokinetic properties.

Biological Activity Studies

Research into the biological activity of this compound has revealed several key findings:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. The specific mechanisms remain under investigation, but interactions with bacterial cell membranes or inhibition of key metabolic pathways are possible explanations.
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. This inhibition could lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent.

Case Studies

A few notable case studies highlight the compound's biological relevance:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various substituted aldehydes, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
  • Enzyme Inhibition Research : Research conducted on enzyme inhibitors revealed that this compound showed promise in inhibiting phosphodiesterase activity with an IC50 value indicating moderate potency. This finding suggests its potential utility in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD) by enhancing bronchial relaxation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaBiological Activity
3-(4-Methoxyphenyl)propanalC10H12O2Moderate antimicrobial activity
3-(3-Fluoro-4-hydroxyphenyl)propanalC10H11F1O2Stronger enzyme inhibition
3-(3-Fluoro-4-methylphenyl)propanalC10H11F1O2Enhanced cytotoxicity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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